molecular formula C28H32N2O6 B1259131 Cpm-fao CAS No. 88167-37-7

Cpm-fao

Cat. No.: B1259131
CAS No.: 88167-37-7
M. Wt: 492.6 g/mol
InChI Key: HMSNRTYBCBHRBA-GDAFCXFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Chemical Biology and Metabolic Studies

Fatty acid oxidation is a critical metabolic pathway responsible for energy production from the breakdown of fatty acids. In chemical biology, the study of FAO has been significantly advanced by the development of specific inhibitors. These chemical tools allow researchers to probe the intricacies of metabolic flexibility, the ability of cells to switch between different energy sources. The inhibition of FAO is of particular interest in disease states where this pathway is dysregulated, such as in certain cancers and metabolic disorders. Aberrant fatty acid metabolism has been identified in colorectal cancer cells, making the inhibition of this pathway a promising therapeutic target. iiarjournals.orgnih.gov

Interdisciplinary Relevance and Potential Applications in Research

The study of FAO inhibitors extends across multiple disciplines. In oncology, researchers are investigating these compounds as potential anticancer agents. iiarjournals.orgnih.gov By blocking fatty acid oxidation, these inhibitors can limit the energy supply to rapidly proliferating cancer cells, which often rely on this pathway for survival and growth. iiarjournals.org In the field of cardiology, FAO inhibitors have been explored for the treatment of stable angina pectoris and chronic heart failure. wikipedia.org The rationale is to shift the heart's energy metabolism from fatty acid oxidation to glucose oxidation, which is more oxygen-efficient. Furthermore, in the study of diabetes, inhibiting fatty acid oxidation has been shown to be useful in reducing hyperglycemia by decreasing glucose production. nih.gov

Historical and Current Research Landscape of Related Chemical Classes

The development of FAO inhibitors has a rich history, with several classes of compounds being identified and studied. Early research focused on compounds that indirectly affected fatty acid metabolism. More recent efforts have been directed towards the development of direct and specific inhibitors of the enzymes involved in the β-oxidation spiral.

Inhibitor ClassMechanism of ActionExamples
CPT-I InhibitorsInhibit Carnitine palmitoyltransferase I (CPT-I), which is essential for the transport of long-chain fatty acids into the mitochondria.Etomoxir, Oxfenicine, Perhexiline wikipedia.org
3-KAT InhibitorsDirectly inhibit 3-ketoacyl-coenzyme A thiolase (3-KAT), the final enzyme in the fatty acid β-oxidation cycle.Trimetazidine wikipedia.org
pFOX InhibitorsDirectly inhibit partial fatty acid oxidation.Ranolazine
ACC InhibitorsInhibit Acetyl-CoA Carboxylase (ACC), leading to a decrease in malonyl-CoA, which in turn relieves the inhibition of CPT-I. However, some ACC inhibitors are studied for their role in blocking fatty acid synthesis.5-(tetradecyloxy)-2-furancarboxylic acid (TOFA) iiarjournals.org

The current research landscape is focused on developing more specific and targeted FAO inhibitors with improved efficacy and reduced off-target effects. A significant challenge is to design inhibitors that can be targeted to specific tissues, such as the liver, to minimize potential adverse effects on other organs like the heart. nih.gov The development of reversible inhibitors is also an area of active investigation to allow for more controlled modulation of fatty acid metabolism. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

CAS No.

88167-37-7

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

methyl (E)-4-[[(1R,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-11-hydroxy-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]amino]-4-oxobut-2-enoate

InChI

InChI=1S/C28H32N2O6/c1-34-22(33)8-7-21(32)29-19-14-26-9-10-28(19,35-2)25-27(26)11-12-30(15-16-3-4-16)20(26)13-17-5-6-18(31)24(36-25)23(17)27/h5-10,16,19-20,25,31H,3-4,11-15H2,1-2H3,(H,29,32)/b8-7+/t19-,20+,25+,26+,27-,28+/m0/s1

InChI Key

HMSNRTYBCBHRBA-GDAFCXFGSA-N

SMILES

COC(=O)C=CC(=O)NC1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Isomeric SMILES

COC(=O)/C=C/C(=O)N[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Canonical SMILES

COC(=O)C=CC(=O)NC1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC

Synonyms

N-cyclopropylmethyl-7alpha-methylfumaroylamido-6,14-endoetheno-tetrahydronororipavine
NIH 10236
NIH-10236

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Cpm Fao

Chemical Synthesis Pathways and Strategies for FAO Probe Scaffolds

The foundational step in creating FAO probes involves the robust synthesis of their core chemical scaffolds. For fatty acid analogs, this often entails building a long aliphatic chain with specific modifications to influence their metabolic fate or introduce sites for labeling. A common strategy involves the synthesis of thia-substituted fatty acids, where a sulfur atom replaces a methylene (B1212753) group in the carbon chain. This modification can alter the β-oxidation pathway, leading to metabolic trapping of the probe within cells, making it suitable for imaging or quantitative analysis.

For instance, the synthesis of 4-thia fatty acid analogs, such as 18F-fluoro-4-thia-oleate (18F-FTO) and 16-18F-fluoro-4-thia-palmitate (18F-FTP), typically begins with precursor molecules that allow for the introduction of the thia-moiety and subsequent functionalization. The general strategy involves multi-step organic synthesis, ensuring high purity and yield of the desired scaffold. The synthesis of 18F-FTO, for example, proceeds from a corresponding bromoester, which serves as a key intermediate for introducing the fluorine-18 (B77423) radionuclide snmjournals.org. This approach often leverages established reactions for carbon-carbon bond formation, functional group interconversions, and heteroatom incorporation.

Regiospecific and Stereoselective Synthesis of FAO Analogues

Precision in chemical synthesis is paramount for FAO probes, particularly regarding regiospecificity and stereoselectivity. Regiospecificity ensures that chemical modifications, such as the introduction of a thia-group or a label, occur at a specific, intended position within the molecule, which is crucial for dictating the probe's interaction with metabolic enzymes. For example, placing a thia-group at the 4-position in fatty acid analogs like 18F-FTO and 18F-FTP is deliberate, as it influences their metabolic fate during β-oxidation snmjournals.org.

Stereoselectivity is equally important, especially when dealing with chiral centers that can arise during the synthesis of complex fatty acid analogs. Many biological systems, including enzymes involved in FAO, exhibit high stereospecificity, meaning they interact differently with enantiomers or diastereomers of a compound. Therefore, synthesizing the correct stereoisomer is vital to ensure the probe's biological relevance and consistent interaction with metabolic pathways. Techniques such as asymmetric catalysis, chiral auxiliaries, and enzymatic resolutions are employed to achieve the desired stereochemical outcome. While specific details for 18F-FTO's stereoselective synthesis were not provided in the search results, the general principle applies to the development of metabolically active probes.

Development of Radiolabeled and Fluorescent FAO Probes for Research

The utility of FAO probes in research often hinges on their ability to be detected and quantified within biological systems. This necessitates the incorporation of reporter groups, such as radionuclides or fluorescent tags.

Radiolabeled Probes: For Positron Emission Tomography (PET) imaging, radionuclides like fluorine-18 (18F) are commonly incorporated due to their suitable half-life and positron emission properties. The synthesis of 18F-FTO, for instance, involves the incorporation of 18F into the fatty acid structure, typically through nucleophilic fluorination reactions on activated precursors snmjournals.org. This process requires specialized radiochemistry techniques, often performed in automated synthesis modules, to handle the short half-life of the radionuclide and ensure high specific activity.

Research findings using such probes demonstrate their application in monitoring FAO. For example, 18F-FTO and 18F-FTP have been evaluated as FAO probes, showing differential uptake in various rat tissues like the heart, liver, and bone, with bone uptake indicating in vivo defluorination snmjournals.org. These probes allow for the non-invasive assessment of FAO abnormalities associated with various diseases, including cardiovascular, oncologic, neurologic, and metabolic disorders snmjournals.org.

Fluorescent Probes: Fluorescent probes offer an alternative for in vitro and ex vivo studies, allowing for real-time visualization and quantification of cellular processes. The development of fluorescent FAO probes involves conjugating a fluorophore to a fatty acid analog. This requires careful selection of the attachment point to avoid interfering with the probe's metabolic activity and to ensure optimal fluorescence properties within the biological environment. Common fluorophores include BODIPY dyes, fluorescein, or rhodamine derivatives. The synthesis typically involves coupling reactions between activated fatty acid derivatives and amino- or hydroxyl-functionalized fluorophores.

Advanced Techniques for Structural Characterization in Research Contexts

Rigorous structural characterization is indispensable at every stage of FAO probe development, from precursor synthesis to final product validation. Advanced analytical techniques ensure the identity, purity, and structural integrity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are routinely used to confirm the chemical structure, connectivity, and stereochemistry of the synthesized compounds. For radiolabeled probes, cold (non-radioactive) reference standards are typically characterized by NMR snmjournals.org.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition. Tandem MS (MS/MS) can elucidate fragmentation patterns, offering detailed structural insights.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV, mass spectrometry, or radioactivity detectors, is crucial for assessing the purity of the compounds and for separating isomers. For radiolabeled probes, radio-HPLC is essential to determine radiochemical purity and specific activity.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, aiding in the identification of key structural features.

X-ray Crystallography: For crystalline compounds, X-ray crystallography offers definitive three-dimensional structural elucidation, including absolute stereochemistry, which is invaluable for understanding structure-activity relationships.

These techniques, when applied comprehensively, ensure that the synthesized FAO probes are well-defined chemical entities suitable for their intended biological applications, providing reliable data for research into metabolic pathways.

Molecular and Cellular Mechanisms of Action of Cpm Fao

Identification and Characterization of Biological Targets

The biological targets of a novel chemical entity are foundational to understanding its mechanism of action. For a compound hypothetically named Cpm-fao, with purported effects on fatty acid oxidation, the primary targets would likely be enzymes within this metabolic pathway.

Enzymatic Modulation and Substrate Specificity (e.g., Fatty Acid Oxidation enzymes)

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. mdpi.com This process involves a series of enzymes that sequentially break down fatty acids into acetyl-CoA. nih.gov Key enzymes in this pathway that could be modulated by a compound like this compound include those of the carnitine shuttle (CPT1 and CPT2), which are responsible for transporting long-chain fatty acids into the mitochondria, and the enzymes of β-oxidation, such as acyl-CoA dehydrogenases. nih.gov

The specificity of an inhibitor for different isoforms of these enzymes can determine its tissue-specific effects. For instance, selective inhibition of CPT1a (liver isoform) versus CPT1b (muscle isoform) would have distinct metabolic consequences.

Enzyme Function in Fatty Acid Oxidation Potential Effect of this compound Modulation
Carnitine Palmitoyltransferase I (CPT1)Rate-limiting step for long-chain fatty acid entry into mitochondriaInhibition would decrease long-chain fatty acid oxidation
Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD)Catalyze the initial step of β-oxidation for fatty acids of varying chain lengths nih.govInhibition would lead to an accumulation of specific chain-length fatty acids
Mitochondrial Trifunctional Protein (TFP)Possesses three enzymatic activities for the breakdown of long-chain fatty acidsInhibition would disrupt multiple steps in long-chain fatty acid oxidation

This table presents hypothetical targets for a compound modulating fatty acid oxidation.

Receptor Binding and Ligand-Receptor Interaction Analysis

While direct enzymatic inhibition is a primary mechanism for metabolic modulators, some compounds can also exert their effects through receptor binding. For a compound influencing metabolism, potential receptor targets could include nuclear receptors that regulate the expression of metabolic genes, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARα, for example, is a key regulator of genes involved in fatty acid catabolism. A compound like this compound could potentially act as an agonist or antagonist of such receptors, thereby indirectly affecting fatty acid oxidation.

Nucleic Acid Interactions and Epigenetic Modulation

Beyond direct protein interaction, some small molecules can influence cellular processes through interactions with nucleic acids or by inducing epigenetic changes. nih.gov Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the DNA sequence itself. researchgate.netresearchgate.net A compound could, for instance, inhibit histone deacetylases (HDACs), leading to a more open chromatin structure and increased transcription of genes related to metabolism. While less common for metabolic modulators, this remains a possible mechanism of action. nih.gov

Detailed Analysis of Downstream Signaling Pathways and Cellular Effects

The modulation of a central metabolic pathway like fatty acid oxidation would have significant downstream consequences on cellular energy status and substrate utilization.

Impact on Cellular Bioenergetics and ATP Production

Fatty acid oxidation is a major source of ATP, the primary energy currency of the cell. nih.gov By inhibiting this pathway, a compound like this compound would be expected to decrease the rate of ATP production from fatty acids. This would be particularly impactful in cells that are highly reliant on fatty acids for energy. mdpi.com A reduction in FAO-derived ATP could lead to an increase in the AMP/ATP ratio, which would activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Influence on Metabolic Flux and Substrate Utilization (e.g., lipid and glucose metabolism)

Inhibition of fatty acid oxidation would necessitate a metabolic shift towards other energy sources, primarily glucose. This is often referred to as the Randle cycle, where the inhibition of fat metabolism promotes glucose uptake and oxidation. A compound like this compound would therefore be expected to increase glycolysis and glucose oxidation to compensate for the reduced energy production from fatty acids. This shift in substrate utilization can have therapeutic implications in various metabolic diseases.

Metabolic Pathway Effect of this compound (Hypothetical) Underlying Mechanism
Fatty Acid OxidationDecreaseDirect inhibition of key enzymes
Glucose UptakeIncreaseAllosteric activation of glycolysis and/or AMPK activation
GlycolysisIncreaseIncreased reliance on glucose for ATP production
Cellular ATP LevelsDecrease (initially)Reduced contribution from fatty acid oxidation

This table outlines the hypothetical downstream metabolic effects of a fatty acid oxidation inhibitor like this compound.

Based on a comprehensive search, the term "this compound" does not refer to a specific chemical compound. Instead, the search results consistently point to the Commission on Phytosanitary Measures (CPM) , which is the governing body of the International Plant Protection Convention (IPPC), a part of the Food and Agriculture Organization of the United Nations (FAO).

Therefore, it is not possible to generate a scientific article on the molecular and cellular mechanisms, regulation of cellular homeostasis, or intracellular localization of "this compound" as a chemical entity. The requested topics require specific data from biochemical and cell biology research conducted on a distinct molecule.

To receive an article that aligns with the detailed outline provided, please specify the correct name of the chemical compound of interest.

Preclinical Research Applications and Efficacy Studies of Cpm Fao

In Vivo Efficacy Assessment in Defined Animal Models

Following promising in vitro results, the efficacy of Cpm-fao would be evaluated in living organisms using animal models of disease. nih.govresearchgate.net These in vivo studies are a critical step in the preclinical pipeline, providing data on how the compound behaves in a complex biological system. nih.govpharmaron.com

The choice of an appropriate animal model is crucial for the successful evaluation of this compound's efficacy. The selected model should accurately mimic the human disease or condition being studied. This involves careful consideration of the model's genetic background, pathophysiology, and predictive validity for the specific research question. Validation of the chosen model is essential to ensure that the results are reliable and translatable to humans. nih.gov

Disease AreaAnimal ModelKey CharacteristicsRationale for Selection
----
----

No specific data for this compound is available in the provided search results. The table is a template for presenting such data if it were available.

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. nih.govveedalifesciences.com In the context of this compound's in vivo assessment, the identification and quantification of relevant PD biomarkers are essential for understanding its mechanism of action and for providing early evidence of its therapeutic efficacy. nih.govnih.govfda.gov

These biomarkers can be molecular, cellular, or physiological changes that occur in response to treatment with this compound. nih.gov Monitoring these biomarkers can help to determine the optimal dose and schedule of administration and can provide a link between drug exposure and the desired therapeutic effect. youtube.com The use of well-validated PD biomarkers can streamline the drug development process and increase the likelihood of success in clinical trials. fda.gov

An article focusing on the preclinical research applications and efficacy of the chemical compound “this compound” cannot be generated at this time. Initial searches for "this compound" did not yield information about a specific chemical compound. Instead, the search results primarily relate to the Commission on Phytosanitary Measures (CPM) and the Food and Agriculture Organization of the United Nations (FAO).

Without a more specific chemical name or alternative identifier for the compound of interest, it is not possible to locate the required preclinical research data on its target engagement and efficacy in animal models of metabolic disorders and inflammation.

To proceed with generating the requested article, please provide the full chemical name, CAS number, or any other relevant identifiers for "this compound".

No Information Found for Chemical Compound "this compound"

Extensive searches for a chemical compound designated "this compound" have yielded no relevant results in scientific and chemical databases. The search results consistently point to the Commission on Phytosanitary Measures (CPM) , which is the governing body of the International Plant Protection Convention (IPPC) and is part of the Food and Agriculture Organization of the United Nations (FAO) .

It appears there may be a misunderstanding or a misnomer in the provided subject term. "this compound" does not correspond to a known chemical entity in the public domain, and therefore, no information is available to generate an article on its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR) modeling, or computational chemistry approaches for lead optimization as requested.

The provided outline is highly specific to the field of medicinal chemistry and drug design:

Structure Activity Relationship Sar and Rational Design of Cpm Fao Analogues

Computational Chemistry Approaches for Lead Optimization and Novel Analogue Discovery:This employs computational methods to refine the structure of promising lead compounds and to discover new, related molecules with improved properties.

Fulfilling these detailed requirements is contingent on the existence of a chemical compound with associated research data. Without any information on the chemical structure, biological activity, or related analogues of a compound named "Cpm-fao," it is not possible to generate the requested scientific article.

It is recommended to verify the correct name or designation of the chemical compound of interest to enable a successful literature search and content generation.

Advanced Analytical Methodologies for Cpm Fao and Its Metabolites in Research Studies

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures into individual components, a crucial step before detailed analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the separation and quantification of chemical compounds and their metabolites in various research contexts.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively utilized for separating non-volatile or thermally labile compounds. It is frequently coupled with mass spectrometry (LC-MS) to enhance detection and identification capabilities researchgate.netbcsir.gov.bd. LC-MS, for instance, has been widely applied in the analysis of mycotoxins across different food matrices, demonstrating its efficacy in isolating analytes from complex samples researchgate.net. For studies requiring superior speed and resolution, Ultra-High Performance Liquid Chromatography (UHPLC) is employed, as seen in metabolomic analyses to assess metabolic responses acs.org. This technique separates analytes based on their differential interactions with a stationary phase and a mobile phase, followed by detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for volatile or semi-volatile compounds that can be vaporized without decomposition. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS workflows are routinely used for the identification and quantification of various compounds, such as pyrrolizidine (B1209537) alkaloids in plant extracts researchgate.net. Both HPLC and GC-MS are essential in research laboratories for developing, modifying, and validating analytical methods, as well as for analyzing diverse sample types bcsir.gov.bd. These techniques enable precise quantification of target compounds and their metabolites, even at low concentrations, by effectively separating them from matrix interferences researchgate.net.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) offers unparalleled capabilities for definitive structural confirmation and comprehensive metabolomic profiling of compounds and their metabolites. Unlike unit-resolution systems, HRMS provides exceptional mass accuracy and resolution, which are critical for unambiguously determining molecular formulas and differentiating target analytes from background noise in complex biological or environmental matrices mdpi.comresearchgate.net.

Structural Confirmation: HRMS facilitates the precise determination of molecular formulas through accurate mass measurements and the recognition of isotopic patterns mdpi.com. This precision is vital for confirming the chemical structure of a compound and identifying any structural modifications or degradation products. For example, in studies involving ciguatoxins, LC-HRMS has been effectively used to identify various ciguatoxin analogs, even in the absence of commercial standards, by monitoring precursor ions with high mass accuracy mdpi.com. This capability is particularly valuable when characterizing novel or unknown metabolites.

Metabolomic Profiling: Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, heavily relies on HRMS. The technique enables the comprehensive screening and identification of a vast number of compounds in a single analysis, making it well-suited for profiling the metabolomic response to various treatments or conditions acs.orgresearchgate.net. For instance, UHPLC-Ion Mobility-HRMS has been applied to assess metabolomic responses in durum wheat, leading to the identification of numerous discriminant compounds and highlighting impacted metabolic pathways acs.org. This allows researchers to gain insights into how a compound might be metabolized in biological systems and its potential effects on endogenous metabolites.

Spectroscopic Methods (e.g., NMR, UV-Vis, Fluorescence) for Interaction Studies

Spectroscopic methods provide non-destructive and rapid means to investigate the molecular structure, concentration, and interactions of chemical compounds. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are powerful tools for studying compounds and their interactions in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for elucidating the detailed molecular structure of organic compounds. It provides information on the connectivity and spatial arrangement of atoms within a molecule researchgate.net. Proton NMR (1H NMR) spectroscopy, in particular, is a valid tool for describing complex mixtures and identifying biomarkers without extensive sample manipulation or derivatization researchgate.net. In research, NMR can be used to confirm the structure of synthesized compounds, identify their metabolites, and study their binding interactions with biomolecules by observing changes in chemical shifts or relaxation times bcsir.gov.bd.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for the quantitative analysis of compounds containing chromophores (groups that absorb UV-Vis light) and for monitoring chemical reactions. It can be used to determine the concentration of a compound in solutions or to study its interactions with other molecules if these interactions lead to changes in its absorption spectrum mdpi.com. For example, UV-Vis spectrophotometry has been used to analyze the formation of colored compounds for detection purposes wikipedia.org.

Fluorescence Spectroscopy: Fluorescence spectroscopy is highly sensitive and selective, making it ideal for studying interactions, especially at low concentrations. It measures the emission of light by fluorescent compounds after excitation. This method can be employed to investigate the binding of a compound to proteins, nucleic acids, or cell membranes, provided the compound itself is fluorescent or can be derivatized with a fluorescent tag. Changes in fluorescence intensity, wavelength, or lifetime can indicate molecular interactions or conformational changes mdpi.comresearchgate.net. Fluorescent probes, for instance, have been developed for highly sensitive detection in various environments, including water and biological systems mdpi.com.

Development of High-Throughput Screening Assays for Cpm-fao Activity

High-Throughput Screening (HTS) assays are critical for rapidly evaluating the biological activity of chemical compounds in research studies, enabling the screening of large compound libraries. For a compound like "this compound," HTS assays would be developed to assess its activity against specific biological targets or its effects on cellular processes.

Principles and Applications: HTS involves automated systems to perform a large number of experimental tests simultaneously. These assays can be biochemical, measuring direct molecular interactions with specific protein targets, or cell-based, measuring complex cellular phenotypes nih.gov. The primary goal is to identify "hits"—compounds that exhibit a desired biological effect—from extensive collections of molecules mdpi.com.

Assay Development: For a compound of interest, HTS assays could be designed to:

Identify its inhibitory or activating effects on enzymes or receptors.

Assess its impact on cell viability, proliferation, or specific cellular pathways.

Screen for its antimicrobial, antiviral, or other pharmacological properties in a rapid and cost-effective manner mdpi.com.

For example, HTS assays have been validated to identify small molecules that target eukaryotic replicative helicases, demonstrating their utility in discovering chemical probes for complex enzymes fao.org.

Data Analysis and Validation: HTS generates massive volumes of data, which require sophisticated data analysis and chemometric tools to identify patterns and classify active compounds nih.govmdpi.com. Follow-up secondary assays are essential to confirm primary hits, rule out non-specific effects, and establish direct protein-ligand interactions fao.org. The development of such assays for a compound would significantly accelerate the understanding of its potential biological roles and mechanisms of action.

Compound Names and PubChem CIDs

Applications of Cpm Fao As a Biomedical Research Tool

Use in Target Validation and Mechanistic Elucidation of Biological Pathways

The validation of potential therapeutic targets is a critical step in drug discovery. A selective inhibitor like "Cpm-fao" would be instrumental in validating the role of specific enzymes within the FAO pathway, such as Carnitine Palmitoyltransferase 1 (CPT1), as drug targets for various diseases, including metabolic disorders and cancer. By observing the physiological and cellular effects of inhibiting a specific enzyme with "this compound," researchers can confirm the enzyme's role in a disease's progression.

Furthermore, such an inhibitor would be a powerful tool for elucidating the intricate details of biological pathways. For instance, by inhibiting FAO, researchers can study the subsequent metabolic reprogramming that cells undergo, such as an increased reliance on glycolysis. This helps in understanding the metabolic flexibility of cells in different states, such as in cancer cells, which often exhibit altered metabolism.

Table 1: Research Findings on the Mechanistic Elucidation using FAO Inhibitors

Research AreaKey Findings with FAO InhibitorsImplications for Biological Pathways
Cancer Metabolism Inhibition of FAO leads to reduced ATP production and increased oxidative stress in cancer cells.Demonstrates the reliance of certain cancers on FAO for survival and proliferation.
Cardiovascular Disease FAO inhibition in heart failure models shows a shift towards glucose utilization, which can be beneficial.Elucidates the role of metabolic switching in cardiac pathophysiology.
Immunology Inhibition of FAO can modulate the function and differentiation of immune cells, such as T cells.Highlights the importance of metabolic pathways in regulating immune responses.

Utility in Probe Development for In Vitro and In Vivo Imaging Studies

Chemical probes are essential for visualizing and quantifying biological processes in real-time. A compound like "this compound" could be modified to serve as a scaffold for the development of imaging probes. By attaching a fluorescent dye or a positron-emitting radionuclide to the inhibitor, researchers can create probes for in vitro and in vivo imaging techniques, such as fluorescence microscopy and Positron Emission Tomography (PET), respectively.

These probes would allow for the non-invasive monitoring of FAO activity in living cells and whole organisms. For example, a PET probe based on "this compound" could be used to image FAO rates in tumors, providing valuable diagnostic information and helping to monitor the response to therapies that target metabolism.

Contribution to the Discovery and Development of Novel Research Agents

The discovery of a potent and selective FAO inhibitor like "this compound" can spur the development of a new generation of research agents. By studying its structure-activity relationship (SAR), medicinal chemists can design and synthesize new molecules with improved properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles.

These second-generation compounds could be used to explore the nuances of the FAO pathway with greater precision. For instance, developing inhibitors that are highly selective for different isoforms of a particular FAO enzyme would allow for a more detailed investigation of the specific roles of these isoforms in health and disease. This, in turn, can lead to the identification of more refined therapeutic targets and the development of more effective and safer drugs.

Future Research Directions and Unaddressed Scientific Inquiries for Cpm Fao

Exploration of Unconventional Mechanisms of Action and Pleiotropic Effects

Future research would need to pivot towards uncovering any unconventional mechanisms of action that "Cpm-fao" might possess. Standard receptor binding and enzyme inhibition assays would be a starting point, but investigating off-target effects and potential pleiotropy will be crucial. Advanced proteomic and metabolomic studies on cells treated with the compound could reveal unexpected molecular interactions and pathway modulations. A key inquiry would be whether "this compound" engages in allosteric modulation of known targets or disrupts protein-protein interactions, which are increasingly recognized as viable therapeutic strategies.

Integration with Systems Biology and Network Pharmacology Approaches

To comprehend the full spectrum of "this compound's" biological impact, a systems-level understanding is imperative. Network pharmacology would be a powerful tool to construct a comprehensive map of the compound's interactions within the complex web of biological networks. nih.govnih.gov By integrating transcriptomic, proteomic, and metabolomic data, researchers could identify key nodes and pathways affected by "this compound." This approach could predict potential therapeutic applications and also foresee possible adverse effects by revealing unintended network perturbations.

Table 1: Hypothetical Systems Biology Integration for this compound

Research AreaObjectiveMethodologiesPotential Outcomes
Transcriptomics Identify gene expression changes induced by this compound.RNA-Seq, MicroarraysElucidation of affected signaling pathways and cellular processes.
Proteomics Analyze alterations in protein expression and post-translational modifications.Mass Spectrometry (e.g., SILAC, iTRAQ)Identification of direct and indirect protein targets.
Metabolomics Profile changes in endogenous metabolite levels.NMR, LC-MS, GC-MSUnderstanding of the compound's impact on cellular metabolism.
Network Pharmacology Integrate multi-omics data to build an interaction network. nih.govnih.govComputational modeling, Pathway analysisPrediction of synergistic/antagonistic effects and novel therapeutic indications.

Development of Next-Generation In Vitro and In Silico Research Platforms

Moving beyond traditional 2D cell cultures, the development and utilization of advanced in vitro models would be essential to study the effects of "this compound" in a more physiologically relevant context. Organ-on-a-chip technology, 3D bioprinted tissues, and patient-derived organoids could provide more accurate predictions of human responses. Concurrently, the creation of robust in silico models, such as quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, would aid in predicting the activity of "this compound" analogs and optimizing its chemical structure for desired properties. nih.govyoutube.com

Advancements in Synthetic Accessibility and Scalability for Research Material

A critical and often-overlooked aspect of early-stage compound research is the feasibility of its synthesis. Future research must focus on developing a synthetic route for "this compound" that is not only efficient and high-yielding but also scalable. This is paramount to ensure a consistent and adequate supply of the compound for extensive preclinical testing. Methodologies such as flow chemistry and catalytic asymmetric synthesis could be explored to improve efficiency and reduce environmental impact. The ability to readily generate derivatives and analogs is also crucial for structure-activity relationship studies.

Emerging Concepts for this compound in Advanced Preclinical Models

Should initial studies reveal a promising biological activity profile, the subsequent step would involve evaluation in sophisticated preclinical models. This could include genetically engineered mouse models that replicate specific human diseases, patient-derived xenograft (PDX) models for cancer research, or even non-mammalian models like zebrafish for high-throughput screening of developmental toxicity and efficacy. The goal would be to assess the compound's behavior in a complex, living system, providing critical data to support any potential progression towards clinical investigation.

Q & A

How to formulate a rigorous research question for studying Cpm-fao?

Methodological Answer: Use established frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • PICO : "In [biological systems/experimental models], how does [this compound intervention] compare to [alternative compound] in achieving [specific outcome]?"
  • FINER : Ensure feasibility by assessing resource availability and ethical compliance (e.g., data collection protocols). Validate novelty through a systematic literature review .

Q. What methodologies are effective for conducting literature reviews on this compound?

Methodological Answer:

  • Step 1 : Use databases like PubMed, Web of Science, and Scopus with Boolean search terms (e.g., "this compound AND synthesis AND applications").
  • Step 2 : Filter results by study type (e.g., experimental, computational) and publication date (last 5–10 years).
  • Step 3 : Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to avoid biased or outdated data .

Intermediate Research Questions

Q. How to design controlled experiments involving this compound?

Methodological Answer:

  • Variables : Define independent (e.g., concentration of this compound), dependent (e.g., reaction yield), and confounding variables (e.g., temperature).
  • Controls : Include positive/negative controls and replicate experiments to ensure reproducibility.
  • Tools : Use platforms like WebMO for computational modeling to pre-test hypotheses .
    Table 1 : Example Experimental Design Framework
ComponentDescription
Hypothesis"this compound enhances catalytic efficiency under X conditions."
Experimental GroupsVarying concentrations of this compound vs. baseline compound.
Data CollectionSpectroscopic analysis, chromatography, or kinetic assays.

Q. What ethical considerations apply when collecting data on this compound?

Methodological Answer:

  • Data Privacy : Anonymize datasets if human subjects are involved (e.g., clinical applications).
  • Material Access : Follow institutional guidelines for requesting proprietary data (e.g., submit a formal request with research objectives, methods, and expected outcomes) .
  • Attribution : Cite all third-party data sources and avoid plagiarism .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound?

Methodological Answer:

  • Triangulation : Cross-validate results using multiple methods (e.g., computational modeling + lab experiments).
  • Iterative Analysis : Re-examine raw data for outliers or measurement errors. Apply statistical tests (e.g., ANOVA) to assess significance.
  • Peer Review : Present findings to interdisciplinary teams to identify overlooked biases .

Q. What advanced computational methods support this compound research?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions between this compound and target molecules.
  • Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity.
  • Validation : Compare computational results with experimental data (e.g., crystallography) to refine models .

Table 2 : Comparison of Computational Approaches

MethodApplicationSoftware ToolsLimitations
MD SimulationsProtein-ligand interactionsGROMACS, AMBERHigh computational cost
DFTElectronic structure analysisGaussian, VASPLimited to small systems

Q. How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Documentation : Record precise conditions (e.g., temperature, solvent purity, reaction time).
  • Open Science : Share protocols via repositories like Zenodo or protocols.io .
  • Replication Studies : Collaborate with independent labs to verify results .

Data Management & Analysis

Q. What strategies improve data quality in this compound studies?

Methodological Answer:

  • Standardized Forms : Use templates for data entry (e.g., electronic lab notebooks) to minimize errors.
  • Pre-Analysis Plan : Pre-register hypotheses and statistical methods to avoid bias .
  • Metadata : Include contextual details (e.g., instrument calibration logs) for future audits .

Q. How to handle missing or incomplete data in this compound datasets?

Methodological Answer:

  • Imputation : Use techniques like k-nearest neighbors (KNN) or regression modeling.
  • Sensitivity Analysis : Test how missing data affects conclusions.
  • Transparency : Report gaps in datasets and their potential impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.